molecular formula C13H18Cl2FN3 B13730153 {3-[5-(4-fluorophenyl)-2H-pyrazol-3-yl]propyl}(methyl)amine dihydrochloride

{3-[5-(4-fluorophenyl)-2H-pyrazol-3-yl]propyl}(methyl)amine dihydrochloride

Cat. No.: B13730153
M. Wt: 306.20 g/mol
InChI Key: HXHGDNFIBUBULX-UHFFFAOYSA-N
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Description

{3-[5-(4-Fluorophenyl)-1-methyl-1H-pyrazol-3-yl]propyl}(methyl)amine dihydrochloride (CAS: 1193387-68-6) is a dihydrochloride salt of a pyrazole-derived amine. Its molecular formula is C₁₄H₁₈N₃F·2HCl, with a molecular weight of 320.23 g/mol . The compound features a 1-methylpyrazole core substituted with a 4-fluorophenyl group at the 5-position and a propylamine side chain modified by a methyl group. The dihydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical or biochemical research applications .

Properties

Molecular Formula

C13H18Cl2FN3

Molecular Weight

306.20 g/mol

IUPAC Name

3-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-N-methylpropan-1-amine;dihydrochloride

InChI

InChI=1S/C13H16FN3.2ClH/c1-15-8-2-3-12-9-13(17-16-12)10-4-6-11(14)7-5-10;;/h4-7,9,15H,2-3,8H2,1H3,(H,16,17);2*1H

InChI Key

HXHGDNFIBUBULX-UHFFFAOYSA-N

Canonical SMILES

CNCCCC1=CC(=NN1)C2=CC=C(C=C2)F.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthesis of 4-Fluorophenyl-Substituted Pyrazole

The 4-fluorophenyl substituent on the pyrazole ring is typically introduced via condensation reactions involving hydrazine derivatives and appropriately substituted diketones or α,β-unsaturated carbonyl compounds. For example, the reaction of hydrazine hydrate with 1,3-dicarbonyl compounds bearing a 4-fluorophenyl moiety can yield 4-fluorophenyl-substituted pyrazoles.

Alternatively, oxidative cyclization of chalcone derivatives bearing 4-fluorophenyl groups in the presence of copper halides (e.g., CuCl2) in DMSO has been reported to afford 3-halo-2-(pyrazol-4-yl)chromones, which can be further manipulated to yield pyrazole derivatives. This method involves regioselective formation of the pyrazole ring with aryl substitution.

Stepwise Synthetic Route Summary

A representative synthetic route to {3-[5-(4-fluorophenyl)-2H-pyrazol-3-yl]propyl}(methyl)amine dihydrochloride can be outlined as follows:

Step Reaction Description Reagents/Conditions Notes
1 Synthesis of 4-fluorophenyl-substituted pyrazole Condensation of 4-fluorophenyl-substituted 1,3-dicarbonyl compound with hydrazine hydrate Yields 4-fluorophenyl-1H-pyrazol-5-amine
2 Halogenation at 3-position of pyrazole ring Treatment with suitable halogenating agent (e.g., N-chlorosuccinimide) Provides 3-chloropyrazole intermediate
3 Alkylation with 3-bromopropylmethylamine or nucleophilic substitution Reaction with methylamine or propylmethylamine under basic conditions (K2CO3, DMF) Introduces propylmethylamine side chain
4 Salt formation Treatment with hydrochloric acid in an appropriate solvent Yields dihydrochloride salt for enhanced stability and solubility

Detailed Reaction Conditions and Yields

  • Step 1: The condensation reaction is typically carried out in ethanol or methanol at reflux temperature for several hours. Hydrazine hydrate (1.1 equivalents) is added to the 4-fluorophenyl-substituted diketone, and the reaction progress is monitored by TLC. Yields range from 70% to 85% depending on purity of starting materials.

  • Step 2: Halogenation is performed at 0–25°C using N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) in dichloromethane or acetonitrile. The reaction time varies from 1 to 3 hours. The halogenated pyrazole intermediate is isolated by filtration or extraction with yields around 60–75%.

  • Step 3: Nucleophilic substitution with methylamine or propylmethylamine is conducted in DMF at 50–80°C with potassium carbonate as a base. The reaction typically proceeds for 12–24 hours. Purification by column chromatography or recrystallization gives the amine-substituted pyrazole in 55–70% yield.

  • Step 4: Conversion to the dihydrochloride salt is achieved by bubbling dry hydrogen chloride gas into a solution of the free base in anhydrous ether or by adding concentrated hydrochloric acid in ethanol at 0–5°C. The salt precipitates as a crystalline solid with yields typically exceeding 90% and enhanced purity.

Analytical Characterization and Purity

The final compound is characterized by:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR shows characteristic signals for the pyrazole ring protons, aromatic fluorophenyl protons, and aliphatic protons of the propylmethylamine side chain.

  • Mass Spectrometry (MS): Molecular ion peak consistent with the molecular weight of the free base; dihydrochloride salt shows corresponding adduct peaks.

  • Elemental Analysis: Confirms the presence of two equivalents of hydrochloric acid per molecule.

  • Melting Point Determination: The dihydrochloride salt typically exhibits a sharp melting point, indicative of high purity.

Summary Table of Key Preparation Parameters

Parameter Details
Starting Materials 4-fluorophenyl-substituted diketones, hydrazine hydrate, methylamine/propylmethylamine
Solvents Ethanol, methanol, DMF, dichloromethane, ether
Bases Potassium carbonate, cesium carbonate
Halogenating Agents N-chlorosuccinimide, N-bromosuccinimide
Reaction Temperatures 0–130°C depending on step
Yields 55–85% per step, overall >50%
Salt Formation HCl in ether or ethanol, dihydrochloride salt
Purification Chromatography, recrystallization

Research Findings and Optimization Notes

  • The use of Boc-protected amines during Suzuki coupling steps (for related pyrazole analogs) improves reaction efficiency and selectivity, although this is more relevant for complex analog synthesis rather than direct preparation of this compound.

  • The choice of base and solvent critically affects substitution reactions; potassium carbonate in DMF is preferred for nucleophilic displacement on halogenated pyrazoles.

  • Hydrolysis and salt formation steps benefit from mild acidic conditions (e.g., HCl, trifluoroacetic acid) to avoid decomposition of sensitive pyrazole rings.

  • The overall synthetic strategy avoids the formation of lacrymatory or unstable intermediates such as halomethyl pyrazines by employing direct substitution routes.

This detailed synthesis overview provides a robust foundation for the preparation of this compound, integrating established organic synthesis techniques and recent research insights to ensure high yield, purity, and reproducibility.

Chemical Reactions Analysis

Pyrazole Ring Reactivity

The pyrazole core exhibits electrophilic substitution patterns typical of aromatic heterocycles, with regioselectivity modulated by the 4-fluorophenyl group and adjacent substituents.

Electrophilic Aromatic Substitution

PositionReactivityExample Reactions
C-4Activated by electron-donating N–H groupNitration, sulfonation
C-5Deactivated by fluorine’s electron-withdrawing effectHalogenation (requires strong electrophiles)
C-3Adjacent to propylamine chain; steric hindrance limits reactivityLimited substitution observed
  • Nitration : Under HNO₃/H₂SO₄, the pyrazole ring undergoes nitration preferentially at C-4, as seen in structurally related pyrazole derivatives .

  • Halogenation : Chlorination with Cl₂/AlCl₃ targets C-5 but proceeds slowly due to fluorine’s deactivating influence .

Amine Functional Group Reactions

The tertiary amine (methylpropylamine) participates in nucleophilic and acid-base reactions. The dihydrochloride form requires deprotonation (e.g., with NaOH) to liberate the free amine for reactivity.

Common Amine Reactions

Reaction TypeReagents/ConditionsProducts
AlkylationAlkyl halides, K₂CO₃, DMFQuaternary ammonium salts
AcylationAcetyl chloride, Et₃NAmides
Reductive AminationAldehydes/ketones, NaBH₃CNSecondary/tertiary amines
  • Alkylation : Reacts with methyl iodide to form a quaternary ammonium salt, as demonstrated in pyrazole-amine hybrids .

  • Schiff Base Formation : Condenses with aromatic aldehydes (e.g., benzaldehyde) under mild acidic conditions .

Salt Metathesis and Counterion Exchange

The dihydrochloride salt undergoes ion-exchange reactions:
Compound\cdotp2HCl+2AgNO3Compound\cdotp2NO3+2AgCl\text{Compound·2HCl} + 2\text{AgNO}_3 \rightarrow \text{Compound·2NO}_3 + 2\text{AgCl} \downarrow
This property is critical for modifying solubility in pharmaceutical formulations .

Side-Chain Functionalization

The propyl linker offers sites for oxidation or cross-coupling:

Oxidation

  • Primary Alcohol Formation : Treatment with KMnO₄ oxidizes the terminal methyl group to a carboxylic acid .

  • Epoxidation : Not observed due to lack of double bonds in the chain.

Cross-Coupling

While the compound lacks halogens, the fluorophenyl group enables Suzuki-Miyaura coupling if modified. For example, bromination at the phenyl para-position (relative to fluorine) permits Pd-catalyzed coupling with aryl boronic acids .

Thermal and Photochemical Stability

  • Thermal Degradation : Decomposes above 250°C, releasing HCl and forming pyrolytic byproducts (e.g., fluorobenzene) .

  • Photoreactivity : UV exposure induces C–N bond cleavage in the pyrazole ring, as observed in related triazole-pyrazole systems .

Biological Derivatization

The amine group facilitates conjugation with bioactive molecules:

  • Peptide Coupling : EDC/NHS-mediated attachment to carboxylic acid-containing drugs .

  • Urea Formation : Reacts with isocyanates to yield urea derivatives with enhanced kinase inhibition potential .

Comparative Reactivity with Analogues

CompoundKey DifferencesReactivity Trends
4-FluorophenylpyrazoleLacks amine side chainLower nucleophilicity
Propylamine derivatives No aromatic substitutionHigher basicity

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity
    • Recent studies have identified pyrazole derivatives as potential anticancer agents. The incorporation of a fluorophenyl group in the structure has been shown to improve the selectivity and potency against various cancer cell lines. For instance, compounds similar to {3-[5-(4-fluorophenyl)-2H-pyrazol-3-yl]propyl}(methyl)amine dihydrochloride have demonstrated significant inhibition of tumor growth in preclinical models.
    Study ReferenceCancer TypeIC50 (μM)Mechanism of Action
    Breast12.5Induction of apoptosis via caspase activation
    Lung8.7Inhibition of cell proliferation through cell cycle arrest
  • Neuroprotective Effects
    • The compound has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's disease. It appears to modulate neurotransmitter systems and reduce oxidative stress.
    Study ReferenceDisease ModelOutcome
    Alzheimer'sReduced amyloid plaque formation
    Parkinson'sImproved motor function in animal models

Mechanistic Insights

The mechanism of action for this compound involves several pathways:

  • Inhibition of Kinases : Many pyrazole derivatives inhibit specific kinases involved in cancer progression.
  • Modulation of Receptors : The compound may act on neurotransmitter receptors, particularly NMDA and AMPA receptors, influencing excitotoxicity and neuroinflammation.

Case Studies

  • Case Study: Anticancer Efficacy
    • A study published in a peer-reviewed journal demonstrated that a related pyrazole compound showed a significant reduction in tumor size in xenograft models when administered at a dosage of 10 mg/kg daily for two weeks. Histological analysis confirmed decreased cell proliferation markers.
  • Case Study: Neuroprotection
    • Another investigation assessed the neuroprotective effects of the compound in an animal model of traumatic brain injury. Treatment with the compound resulted in improved cognitive outcomes and reduced neuronal loss compared to controls.

Mechanism of Action

The mechanism of action of {3-[5-(4-fluorophenyl)-2H-pyrazol-3-yl]propyl}(methyl)amine dihydrochloride involves its interaction with specific molecular targets. The compound may bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various physiological effects, depending on the target and the pathway involved.

Comparison with Similar Compounds

Positional Isomer: 3-Fluorophenyl Derivative

The compound {3-[5-(3-fluorophenyl)-1-methyl-1H-pyrazol-3-yl]propyl}(methyl)amine dihydrochloride (CAS: sc-346006) is a structural isomer where the fluorine substituent is at the 3-position instead of the 4-position on the phenyl ring.

Isostructural Thiazole Derivatives

Two isostructural compounds, 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (4) and its fluorophenyl analog (5) , share the 4-fluorophenyl and pyrazole motifs but incorporate thiazole and triazole rings. These compounds crystallize in triclinic symmetry (space group P̄1) and exhibit planar molecular conformations, except for one fluorophenyl group oriented perpendicularly. This structural rigidity contrasts with the flexibility of the propylamine side chain in the target compound, suggesting divergent solubility and intermolecular interactions .

Simplified Amine Derivatives

[3-(3-Fluorophenyl)propyl]amine hydrochloride (CAS: listed in Fluorochem’s catalogue) lacks the pyrazole ring but retains the fluorophenyl-propylamine backbone. The absence of the heterocyclic core reduces molecular weight (MW: ~209.67 g/mol) and likely alters lipophilicity and metabolic stability compared to the target compound .

Pyrazole-Based Agrochemicals

Pyrazole derivatives such as fipronil (CAS: 120068-37-3) and ethiprole (CAS: 181587-01-9) are agrochemicals with trifluoromethyl and sulfinyl substituents. While these compounds share the pyrazole scaffold, their functional groups and applications (insecticides) differ significantly from the target compound, which is tailored for amine-related bioactivity .

Physicochemical Properties Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Reference
Target Compound C₁₄H₁₈N₃F·2HCl 320.23 4-Fluorophenyl, 1-methylpyrazole, dihydrochloride
3-Fluorophenyl Isomer C₁₄H₁₈N₃F·2HCl 320.23 3-Fluorophenyl substitution
Thiazole Derivative (5) C₂₇H₂₀F₂N₆S 522.55 Thiazole-triazole-pyrazole hybrid
[3-(3-Fluorophenyl)propyl]amine HCl C₉H₁₁FClN 195.65 Linear propylamine chain

Key Observations

Substituent Position : The 4-fluorophenyl group in the target compound may enhance π-π stacking interactions compared to its 3-fluoro isomer, though crystallographic data are needed to confirm this .

Salt Form: The dihydrochloride salt increases aqueous solubility relative to the free base or mono-hydrochloride forms (e.g., CAS: 1193389-84-2; MW: 283.77 g/mol) .

Heterocyclic Complexity : Compounds with fused heterocycles (e.g., thiazole-triazole-pyrazole hybrids) exhibit higher molecular weights and reduced conformational flexibility compared to the target compound .

Q & A

Q. What are the recommended methodologies for synthesizing and purifying {3-[5-(4-fluorophenyl)-2H-pyrazol-3-yl]propyl}(methyl)amine dihydrochloride?

Synthesis typically involves multi-step organic reactions. For pyrazole core formation, cyclocondensation of hydrazines with β-keto esters or diketones is common, followed by alkylation and amination. For example, fluorophenyl-substituted pyrazoles can be synthesized via [3+2] cycloaddition of diazo compounds with fluorinated alkenes . Post-synthesis, purification via column chromatography (using silica gel) or recrystallization (ethanol/water mixtures) is standard. Purity validation requires HPLC (≥98% purity threshold) and mass spectrometry (HRESIMS for molecular weight confirmation) .

Q. How should researchers approach structural characterization of this compound?

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. Fluorine atoms require high-resolution data due to their electron density .
  • NMR spectroscopy : 1H/13C NMR in DMSO-d6 or CDCl3 identifies proton environments (e.g., pyrazole protons at δ 6.5–7.5 ppm, methylamine at δ 2.3–3.0 ppm). 19F NMR confirms para-fluorophenyl substitution (δ -110 to -115 ppm) .
  • Elemental analysis : Validate stoichiometry (e.g., Cl− content via ion chromatography for dihydrochloride salts) .

Q. What in vitro assays are suitable for initial pharmacological profiling?

  • Receptor binding assays : Screen against GPCRs (e.g., serotonin, dopamine receptors) due to structural similarity to known ligands (e.g., Fluoxetine derivatives with fluorophenyl groups). Use radioligand displacement assays (e.g., [3H]-LSD for 5-HT receptors) .
  • Enzyme inhibition : Test against kinases or proteases using fluorogenic substrates (e.g., trypsin-like proteases for anti-inflammatory potential) .

Advanced Research Questions

Q. How can researchers resolve contradictions in structure-activity relationship (SAR) data for analogs of this compound?

  • Systematic substituent variation : Compare activity of 4-fluorophenyl vs. 3-fluorophenyl or non-fluorinated analogs (e.g., shows para-substitution enhances receptor affinity).
  • Computational modeling : Use molecular docking (AutoDock Vina) to predict binding modes to targets like 5-HT transporters. Validate with mutagenesis studies (e.g., replacing F atoms with Cl/CH3) .
  • Meta-analysis : Cross-reference datasets from public repositories (ChEMBL, PubChem) to identify outliers or assay-specific artifacts .

Q. What strategies are effective for studying the compound’s mechanism of action in vivo?

  • Pharmacokinetics : Administer via intraperitoneal injection in rodent models; measure plasma half-life using LC-MS/MS. Fluorine atoms improve metabolic stability, but dihydrochloride salts may require pH-adjusted formulations .
  • Toxicity screening : Conduct acute toxicity studies (OECD 423 guidelines) with histopathological analysis of liver/kidney tissues. Note: Dihydrochloride salts may alter renal clearance .

Q. How can crystallographic data be leveraged to optimize this compound’s bioactivity?

  • Hirshfeld surface analysis : Identify key intermolecular interactions (e.g., NH···Cl hydrogen bonds in dihydrochloride salts) that stabilize crystal packing and correlate with solubility .
  • Polymorph screening : Test crystallization solvents (e.g., methanol vs. acetone) to isolate forms with enhanced dissolution rates .

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